

Spectroscopic Analysis of Ethyl 2-Methylbutyrate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 2-methylbutyrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for **ethyl 2-methylbutyrate**, a common fragrance and flavor agent. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This document is intended to serve as a comprehensive resource for researchers and professionals involved in chemical analysis and characterization.

Data Presentation

The spectral data for **ethyl 2-methylbutyrate** (CAS No: 7452-79-1, Molecular Formula: $C_7H_{14}O_2$) are summarized in the tables below. These tables provide a clear and concise presentation of the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Table 1: 1H NMR Spectral Data for **Ethyl 2-Methylbutyrate**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~4.1	Quartet	~7.1	O-CH ₂ -CH ₃
~2.3	Multiplet	-	CH-(CH ₃)(CH ₂ CH ₃)
~1.6	Multiplet	-	CH ₂ -CH ₂ -CH ₃ (of butyrate)
~1.2	Triplet	~7.1	O-CH ₂ -CH ₃
~1.1	Doublet	~6.9	CH-CH ₃
~0.9	Triplet	~7.4	CH ₂ -CH ₂ -CH ₃ (of butyrate)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectral Data for **Ethyl 2-Methylbutyrate**

Chemical Shift (δ) ppm	Assignment
~176	C=O
~60	O-CH ₂ -CH ₃
~41	CH-(CH ₃)(CH ₂ CH ₃)
~26	CH ₂ -CH ₂ -CH ₃ (of butyrate)
~17	CH-CH ₃
~14	O-CH ₂ -CH ₃
~11	CH ₂ -CH ₂ -CH ₃ (of butyrate)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: IR Spectral Data for **Ethyl 2-Methylbutyrate**

Wavenumber (cm ⁻¹)	Vibration	Functional Group
~2965	C-H stretch	Aliphatic (CH ₃ , CH ₂)
~1735	C=O stretch	Ester
~1460	C-H bend	Aliphatic (CH ₂ , CH ₃)
~1380	C-H bend	Aliphatic (CH ₃)
~1180	C-O stretch	Ester

Technique: Attenuated Total Reflectance (ATR) - Neat

Table 4: Mass Spectrometry Data for **Ethyl 2-Methylbutyrate**[\[1\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
130	~10	[M] ⁺ (Molecular Ion)
102	~30	[M - C ₂ H ₄] ⁺
88	~100 (Base Peak)	[M - C ₃ H ₆] ⁺
57	~80	[C ₄ H ₉] ⁺
43	~40	[C ₃ H ₇] ⁺
29	~50	[C ₂ H ₅] ⁺

Ionization: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **ethyl 2-methylbutyrate** was prepared by dissolving approximately 10-20 mg of the neat liquid in approximately 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for

chemical shift referencing ($\delta = 0.00$ ppm). The solution was then filtered through a pipette with a cotton plug into a 5 mm NMR tube.

Instrumentation: ^1H and ^{13}C NMR spectra were acquired on a Varian CFT-20 spectrometer.

^1H NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 10 ppm
- Temperature: 25 °C

^{13}C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse sequence.
- Number of Scans: 256
- Relaxation Delay: 2.0 s
- Spectral Width: 200 ppm
- Temperature: 25 °C

Infrared (IR) Spectroscopy

Sample Preparation: A single drop of neat **ethyl 2-methylbutyrate** was placed directly onto the diamond crystal of the ATR accessory.

Instrumentation: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with a DuraSamplIR II ATR accessory.^[1]

Acquisition Parameters:

- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 32
- Atmospheric Correction: Applied to compensate for CO_2 and H_2O absorptions.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC).

Instrumentation: A HITACHI M-80B GC-MS system was used for the analysis.[\[1\]](#)

Gas Chromatography (GC) Parameters:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
- Injector Temperature: 250 $^{\circ}\text{C}$
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 50 $^{\circ}\text{C}$, held for 2 minutes, then ramped to 250 $^{\circ}\text{C}$ at a rate of 10 $^{\circ}\text{C}/\text{min}$, and held for 5 minutes.

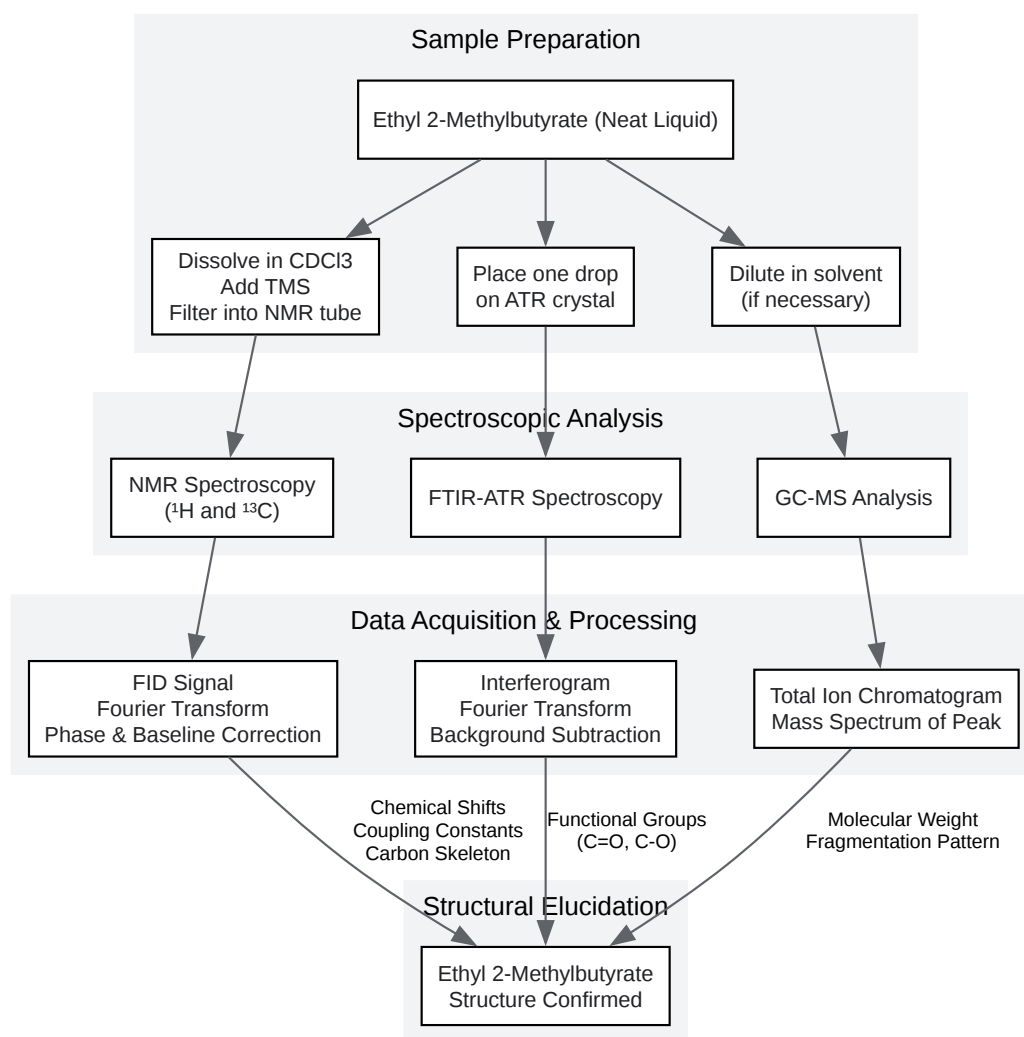
Mass Spectrometry (MS) Parameters:

- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 20 - 200
- Source Temperature: 230 $^{\circ}\text{C}$
- Quadrupole Temperature: 150 $^{\circ}\text{C}$

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide, as well as a general workflow for the analysis.

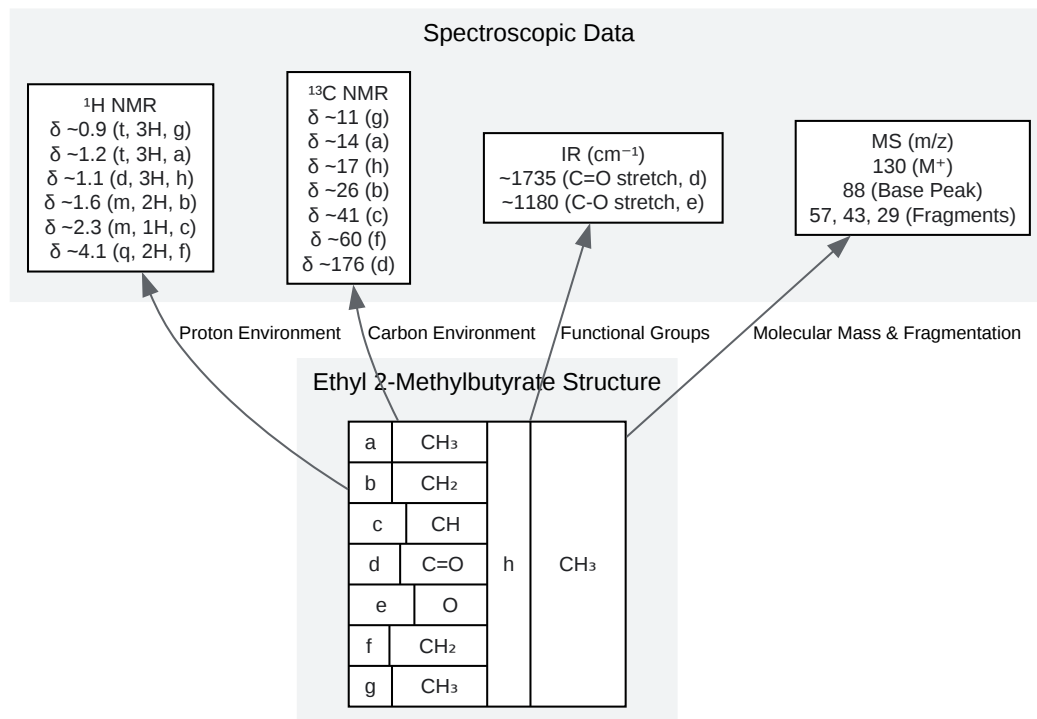
General Workflow for Spectroscopic Analysis of Ethyl 2-Methylbutyrate



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Workflow of Spectroscopic Analysis

Correlation of Spectral Data with the Structure of Ethyl 2-Methylbutyrate



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Spectral Data and Molecular Structure Correlation

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References

- 1. Ethyl 2-methylbutyrate | C₇H₁₄O₂ | CID 24020 - PubChem [pubchem.ncbi.nlm.nih.gov]
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